Product packaging for 2-(Isopropylamino)-5-methylbenzoic acid(Cat. No.:CAS No. 893727-37-2)

2-(Isopropylamino)-5-methylbenzoic acid

Cat. No.: B3058421
CAS No.: 893727-37-2
M. Wt: 193.24 g/mol
InChI Key: OVMMTAOLVICNMI-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Chemical Research

Benzoic acid, a simple aromatic carboxylic acid, serves as a fundamental scaffold in organic chemistry. Its derivatives, formed by substituting one or more hydrogen atoms on the benzene (B151609) ring, are a cornerstone of chemical research and industry. ymerdigital.comresearchgate.net These compounds are widely distributed in nature and are pivotal intermediates in the biosynthesis of many secondary metabolites. ymerdigital.comnih.gov The versatility of the benzoic acid framework allows for the introduction of various functional groups, which can dramatically alter the molecule's physical, chemical, and biological properties. researchgate.net

Substituents influence the electronic environment of the benzene ring and the acidity of the carboxylic acid group through inductive and resonance effects. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid, while electron-donating groups (EDGs) decrease it. researchgate.net This principle is fundamental in designing molecules for specific applications, from pharmaceuticals and agrochemicals to polymers and dyes. ymerdigital.comijcrt.org In medicinal chemistry, benzoic acid derivatives are explored for a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ymerdigital.compreprints.org

Significance of Anthranilic Acid Scaffold Modifications

Anthranilic acid, or 2-aminobenzoic acid, is a particularly important derivative of benzoic acid. It contains two reactive functional groups—an amino group (-NH2) and a carboxylic acid group (-COOH)—in an ortho arrangement, which provides a unique platform for chemical modification. ijpsjournal.com This "privileged scaffold" is a key building block in the synthesis of numerous bioactive compounds and pharmaceuticals. nih.govresearchgate.net

The modification of the anthranilic acid core is a significant focus in medicinal chemistry, enabling the development of large compound libraries for structure-activity relationship (SAR) studies. nih.govresearchgate.net SAR investigations reveal that even minor changes to the scaffold can lead to substantial differences in biological activity. Key findings from such studies include:

The relative positions of the amino and carboxyl groups are critical; only the ortho-isomers (anthranilic acids) tend to be active, while meta and para analogues are often inactive. sciepub.compharmacy180.com

The -NH moiety is frequently essential for activity, as its replacement with other groups (e.g., O, CH2, S) often diminishes or eliminates the desired biological effect. sciepub.compharmacy180.com

Substitution on the anthranilic acid ring itself can reduce activity, whereas substitution on the N-aryl ring (in N-arylanthranilic acids) can lead to varied and potent outcomes. sciepub.compharmacy180.com

Derivatives of anthranilic acid have demonstrated a wide spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, insecticidal, and neuroprotective properties. nih.govmdpi.com They can also serve as inducers of apoptosis and inhibitors of various enzyme pathways, making them valuable in cancer research and the management of metabolic disorders. nih.govmdpi.com

Contextualizing 2-(Isopropylamino)-5-methylbenzoic Acid within Amine-Substituted Benzoic Acids

The compound this compound belongs to the class of N-substituted anthranilic acid analogues. To understand its chemical context, it is useful to first consider its parent compound, 2-amino-5-methylbenzoic acid (also known as 5-methylanthranilic acid). sigmaaldrich.comnist.gov 2-Amino-5-methylbenzoic acid is an anthranilic acid derivative featuring a methyl group at the 5-position of the benzene ring. nist.govguidechem.com This compound serves as an important intermediate in the synthesis of pharmaceuticals and other organic chemicals. guidechem.com

This compound is derived from 2-amino-5-methylbenzoic acid by the substitution of one of the hydrogens on the amino group with an isopropyl group (-CH(CH₃)₂). This structural modification introduces several key changes:

N-Alkylation: The primary amine is converted to a secondary amine. This change affects the hydrogen bonding capability and the basicity of the nitrogen atom.

Steric Hindrance: The bulky isopropyl group introduces steric hindrance around the nitrogen atom and the adjacent carboxylic acid group, which can influence the molecule's reactivity and its ability to interact with biological targets.

By placing it within the family of amine-substituted benzoic acids, this compound can be seen as a rationally designed molecule. The methyl group at the 5-position and the N-isopropyl group are specific modifications that modulate the electronic and steric properties of the core anthranilic acid scaffold, in line with the principles of SAR studies aimed at developing new chemical entities with tailored properties. nih.govmdpi.com

Below is a data table comparing the properties of benzoic acid and related anthranilic acid derivatives.

PropertyBenzoic AcidAnthranilic Acid (2-Aminobenzoic Acid)2-Amino-5-methylbenzoic Acid
CAS Number 65-85-0118-92-32941-78-8 nist.gov
Molecular Formula C₇H₆O₂C₇H₇NO₂C₈H₉NO₂ nist.gov
Molecular Weight 122.12 g/mol 137.14 g/mol 151.16 g/mol sigmaaldrich.com
Appearance White crystalline solid ymerdigital.comWhite to pale-yellow crystalline powderWhite to off-white crystalline powder guidechem.com
Melting Point 122.4 °C146-148 °C~177 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B3058421 2-(Isopropylamino)-5-methylbenzoic acid CAS No. 893727-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(propan-2-ylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7(2)12-10-5-4-8(3)6-9(10)11(13)14/h4-7,12H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMMTAOLVICNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517016
Record name 5-Methyl-2-[(propan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893727-37-2
Record name 5-Methyl-2-[(propan-2-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Isopropylamino 5 Methylbenzoic Acid

Retrosynthetic Analysis of the 2-(Isopropylamino)-5-methylbenzoic Acid Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible synthetic routes. The primary bond for disconnection is the C-N bond between the aromatic ring and the isopropylamino group. This leads to two main precursor types: an aminating agent and a substituted benzoic acid derivative.

Route A: Disconnection of the C-N Bond

This approach suggests the formation of the C-N bond as a key step. The precursors would be a 2-substituted-5-methylbenzoic acid and isopropylamine (B41738). The nature of the substituent at the 2-position dictates the type of reaction. If the substituent is a good leaving group, such as a halogen (e.g., bromine or chlorine), a nucleophilic aromatic substitution or a transition metal-catalyzed amination could be employed. Alternatively, if the 2-position is functionalized with a group amenable to reductive amination, such as a formyl or nitro group, this pathway can be explored.

Route B: Modification of a Pre-existing Amino Group

Another strategy involves starting with 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) and subsequently introducing the isopropyl group onto the nitrogen atom. This could be achieved through reductive amination with acetone (B3395972) or via direct alkylation with an isopropyl halide.

These retrosynthetic pathways form the basis for the exploration of specific synthetic methodologies discussed in the following sections.

Exploration of Classical Amination Routes for Benzoic Acid Derivatives

Classical methods for the formation of C-N bonds on aromatic rings have been extensively studied and can be adapted for the synthesis of this compound.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing the isopropylamino group. This reaction typically requires an electron-withdrawing group positioned ortho or para to a good leaving group on the aromatic ring to activate the substrate towards nucleophilic attack.

In the context of synthesizing this compound, a suitable starting material would be 2-halo-5-methylbenzoic acid, where the halogen is typically fluorine or chlorine for higher reactivity. The reaction would involve heating the halo-benzoic acid with isopropylamine, often in the presence of a base to neutralize the hydrogen halide formed.

Reactant 1Reactant 2ConditionsProduct
2-Fluoro-5-methylbenzoic acidIsopropylamineHigh temperature, polar aprotic solvent (e.g., DMSO), base (e.g., K2CO3)This compound
2-Chloro-5-methylbenzoic acidIsopropylamineHarsher conditions than fluoro-derivative, catalyst (e.g., CuI) may be requiredThis compound

The Ullmann condensation is a classical copper-catalyzed nucleophilic aromatic substitution that can be effective for the formation of C-N bonds. This reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of the target molecule, 2-bromo-5-methylbenzoic acid could be reacted with isopropylamine using a copper(I) salt, such as CuI, as the catalyst.

Reductive Amination Pathways

Reductive amination offers an alternative approach, particularly if a suitable carbonyl- or nitro-substituted precursor is available.

One strategy involves the reductive amination of 2-formyl-5-methylbenzoic acid with isopropylamine. The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation.

Another pathway starts with 2-nitro-5-methylbenzoic acid. The nitro group can be reduced to an amino group, yielding 2-amino-5-methylbenzoic acid. This intermediate can then be subjected to reductive amination with acetone in the presence of a reducing agent to introduce the isopropyl group.

PrecursorReagentsIntermediateProduct
2-Formyl-5-methylbenzoic acidIsopropylamine, NaBH3CNImineThis compound
2-Nitro-5-methylbenzoic acid1. H2, Pd/C; 2. Acetone, NaBH3CN2-Amino-5-methylbenzoic acidThis compound

Advanced Transition Metal-Catalyzed Coupling Reactions for Substituted Benzoic Acids

Modern synthetic organic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds. These methods offer milder reaction conditions and broader functional group tolerance compared to many classical methods.

A prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This reaction is highly versatile and has become a cornerstone of modern C-N bond formation. For the synthesis of this compound, 2-bromo-5-methylbenzoic acid would be an excellent substrate to couple with isopropylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.

Aryl HalideAmineCatalyst/LigandBaseProduct
2-Bromo-5-methylbenzoic acidIsopropylaminePd2(dba)3 / XPhosNaOt-BuThis compound

Negishi Cross-Coupling in Benzoic Acid Synthesis

The Negishi cross-coupling reaction, which involves the coupling of an organozinc reagent with an organohalide or triflate in the presence of a nickel or palladium catalyst, is another powerful tool for C-C bond formation. Similar to the Suzuki coupling, it can be employed to construct the carbon skeleton of more complex benzoic acid derivatives. For example, an organozinc reagent could be prepared from a halogenated benzoic acid precursor, which can then be coupled with another organic halide to build a more elaborate structure before the final amination step.

Buchwald–Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. youtube.comwikipedia.org This methodology is highly suitable for the synthesis of this compound from readily available precursors: a 2-halo-5-methylbenzoic acid (typically 2-bromo-5-methylbenzoic acid) and isopropylamine. The reaction is mediated by a palladium catalyst, supported by a specialized phosphine ligand, and requires a base to facilitate the coupling.

The generally accepted catalytic cycle for this transformation involves three key steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst species undergoes oxidative addition into the aryl-halide bond (e.g., 2-bromo-5-methylbenzoic acid), forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (isopropylamine) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the desired product, this compound, which regenerates the Pd(0) catalyst, allowing the cycle to continue. youtube.com

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate ligand. For coupling with secondary amines like isopropylamine, bulky and electron-rich phosphine ligands are often employed. These ligands help to stabilize the palladium catalyst, promote the crucial reductive elimination step, and prevent undesired side reactions. youtube.com The presence of a free carboxylic acid group on the aryl halide substrate adds a layer of complexity, as it can react with the base or coordinate to the catalyst, necessitating careful optimization of reaction conditions.

Stereoselective Synthesis of Chiral Analogues

The target molecule, this compound, is achiral. Therefore, its direct synthesis does not require stereoselective control. However, the Buchwald-Hartwig methodology can be applied to the synthesis of chiral analogues, which may be of interest in pharmaceutical development.

Applicability arises in two main scenarios:

Using a Chiral Amine: If a chiral amine were used in place of isopropylamine, maintaining its stereochemical integrity would be crucial. The use of specific palladium-ligand systems, such as those based on bidentate phosphine ligands like BINAP, has been shown to facilitate intermolecular coupling reactions without loss of enantioselectivity. libretexts.org

Creating a Chiral Center: While the standard reaction does not create a chiral center, modifications to the synthetic route could incorporate one. For instance, asymmetric synthesis methodologies for producing tailor-made amino acids, such as those using chiral Ni(II) complexes of Schiff bases, could be adapted to generate chiral derivatives of the target compound. nih.gov

In the context of a Buchwald-Hartwig reaction, if a substrate contained a prochiral center, a chiral ligand could potentially induce asymmetry, leading to a stereoselective synthesis. However, for the specific structure of this compound, this is not directly applicable. The primary relevance of stereoselectivity lies in the potential synthesis of more complex, chiral analogues.

Optimization of Reaction Conditions and Yields

The yield and efficiency of the Buchwald-Hartwig amination are highly dependent on the interplay of several reaction parameters. The optimization of these conditions is critical for developing a robust synthetic process. Key variables include the palladium source, ligand, base, solvent, and temperature.

Given the presence of the acidic carboxylic acid group, the choice of base is particularly important. A strong, non-nucleophilic base is typically required, but it must be compatible with the substrate. Bases like sodium tert-butoxide (NaOt-Bu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are commonly used. The solvent also plays a crucial role, with polar aprotic solvents like dioxane, toluene, or DMF often providing good results. chemrxiv.org

Below is an interactive table illustrating a hypothetical optimization study for the synthesis of this compound from 2-bromo-5-methylbenzoic acid and isopropylamine, based on typical conditions reported for similar transformations.

EntryPd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Toluene1002445
2Pd₂(dba)₃ (1)XPhos (4)K₂CO₃ (2.0)Toluene1002452
3Pd₂(dba)₃ (1)RuPhos (4)Cs₂CO₃ (2.0)Dioxane1001878
4Pd₂(dba)₃ (1)XPhos (4)NaOtBu (2.0)Dioxane1001291
5Pd₂(dba)₃ (1)XPhos (4)NaOtBu (2.0)Dioxane802485
6Pd(OAc)₂ (2)NoneNaOtBu (2.0)Dioxane10024<5

This table is representative and intended to illustrate the effects of changing reaction parameters.

As the table suggests, the combination of a robust palladium precatalyst like Pd₂(dba)₃ with a bulky, electron-rich ligand such as XPhos and a strong base like NaOt-Bu in a solvent like dioxane typically provides high yields. The reaction temperature and time are also critical factors that must be fine-tuned to maximize conversion while minimizing byproduct formation.

Byproduct Formation and Purity Control in Synthesis

Common byproducts include:

Hydrodehalogenation: The aryl halide starting material can be reduced, replacing the halogen atom with a hydrogen atom to form 5-methylbenzoic acid. This side reaction is often competitive with the desired amination.

Catalyst Decomposition: The palladium catalyst can decompose to form inactive palladium black, especially at high temperatures, which halts the catalytic cycle.

Side Reactions of the Substrate: The carboxylic acid functionality can potentially undergo side reactions, such as decarboxylation under harsh thermal conditions, although this is generally less common.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination. wikipedia.org However, this is more relevant for amines with β-hydrogens on sp³-hybridized carbons that can adopt a syn-coplanar arrangement with the Pd-N bond, and is less of a concern with isopropylamine in this specific context.

Purity control involves strategies to minimize the formation of these byproducts and effectively remove them from the final product. This can be achieved by:

Careful Optimization: Fine-tuning the reaction conditions (catalyst loading, ligand choice, temperature) can significantly suppress side reactions. For instance, using ligands that promote rapid reductive elimination can outcompete hydrodehalogenation.

Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation and decomposition of the catalyst and reagents.

Purification Techniques: After the reaction is complete, standard purification methods are employed. An acidic or basic aqueous wash can remove unreacted amine or benzoic acid derivatives. The primary method for isolating the pure product is typically column chromatography or recrystallization, which separates the desired compound from residual catalyst, ligands, and byproducts.

Chemical Modifications and Functionalization of the 2 Isopropylamino 5 Methylbenzoic Acid Scaffold

Modifications of the Isopropylamino Group

N-Alkylation and N-Acylation Reactions

The secondary amine of the 2-(isopropylamino)-5-methylbenzoic acid scaffold is a prime target for modification through N-alkylation and N-acylation reactions. These reactions are fundamental in organic synthesis for building molecular complexity and modulating the electronic and steric properties of the parent molecule.

N-Alkylation reactions introduce an additional alkyl group to the nitrogen atom. This can be achieved through various methods, though direct alkylation with alkyl halides can sometimes be challenging due to the potential for over-alkylation and the need for a base to neutralize the hydrogen halide byproduct. A common approach involves the use of a suitable base, such as potassium carbonate or sodium hydride, to deprotonate the amine, followed by the addition of an alkylating agent like an alkyl halide or sulfonate. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being employed to facilitate the reaction. While specific studies on this compound are limited, related N-alkylation of other N-substituted anthranilic acids has been documented.

N-Acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide. This transformation is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. N-acylation can significantly alter the chemical properties of the parent molecule, including its hydrogen bonding capabilities and conformational preferences. The reactivity of the acylating agent and the steric hindrance around the nitrogen atom are key factors influencing the reaction's success. For instance, the acylation of N-aryl systems can sometimes require more forcing conditions due to the reduced nucleophilicity of the nitrogen lone pair, which is delocalized into the aromatic ring.

Reaction TypeReagents and ConditionsProduct TypeKey Considerations
N-Alkylation Alkyl halide (e.g., R-X), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile)N,N-disubstituted aminobenzoic acidPotential for over-alkylation, choice of base and solvent is critical.
N-Acylation Acyl chloride (e.g., R-COCl) or Acid anhydride (B1165640) (e.g., (RCO)₂O), Base (e.g., Et₃N, Pyridine)N-acyl-N-alkyl aminobenzoic acidReactivity of acylating agent, steric hindrance at the nitrogen atom.

Introduction of Diverse Amino Substituents

Expanding the diversity of the this compound scaffold can be achieved by modifying or replacing the isopropylamino group. One conceptual approach involves the initial synthesis of a common precursor, such as a halogenated benzoic acid, followed by the introduction of various amines through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. For instance, a copper-catalyzed Ullmann-type reaction could be employed to couple a variety of primary or secondary amines with a suitably activated benzoic acid derivative. This method allows for the systematic introduction of a wide range of amino substituents, thereby enabling the exploration of structure-activity relationships.

While direct displacement of the isopropyl group is not a typical synthetic route, derivatization of the existing amino group opens up further possibilities. For example, reductive amination of the corresponding aldehyde or ketone precursor to the isopropyl group could be a viable strategy for introducing alternative alkyl groups at the nitrogen.

Multi-Component Reactions for Scaffold Expansion

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org These reactions are highly atom-economical and can rapidly generate libraries of structurally diverse compounds. The this compound scaffold, with its carboxylic acid and secondary amine functionalities, is a potential candidate for participation in certain MCRs.

One of the most well-known MCRs is the Ugi reaction , which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. In this context, this compound could serve as the carboxylic acid component. The reaction would proceed by combining it with an aldehyde, a primary amine, and an isocyanide to yield an α-acylamino carboxamide derivative. This approach would allow for the introduction of three new points of diversity in a single synthetic operation.

Another relevant MCR is the Passerini reaction , which involves an aldehyde, a carboxylic acid, and an isocyanide. Similar to the Ugi reaction, this compound could act as the carboxylic acid component, reacting with an aldehyde and an isocyanide to form an α-acyloxy carboxamide.

The application of MCRs to the this compound scaffold would significantly expand its chemical space, providing access to complex molecular architectures that would otherwise require lengthy multi-step syntheses.

Multi-Component ReactionReactantsResulting ScaffoldPotential for Diversity
Ugi Reaction Aldehyde, Primary Amine, This compound , Isocyanideα-Acylamino carboxamide derivativeHigh (three points of diversity)
Passerini Reaction Aldehyde, This compound , Isocyanideα-Acyloxy carboxamide derivativeHigh (two points of diversity)

Chemo- and Regioselectivity in Functionalization

When performing chemical transformations on a molecule with multiple reactive sites, such as this compound, chemo- and regioselectivity are of paramount importance.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the main competing functional groups are the secondary amine and the carboxylic acid. For instance, in reactions with strong electrophiles, both the amine and the carboxylate (formed under basic conditions) could potentially react. The outcome often depends on the specific reagents and reaction conditions. For example, under basic conditions, N-alkylation would be favored, while under acidic conditions that protonate the amine, reactions at the carboxylic acid (e.g., esterification) might be more facile. The use of protecting groups can also be a key strategy to achieve chemoselectivity. For example, the carboxylic acid could be protected as an ester to allow for selective modification of the amine.

Regioselectivity is crucial when considering reactions on the aromatic ring. The existing isopropylamino and methyl groups are both ortho-, para-directing and activating substituents for electrophilic aromatic substitution. However, the amino group is generally a much stronger activating group than the methyl group. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions ortho and para to the amino group. Given that the para position is occupied by the methyl group, substitution would likely be directed to the positions ortho to the amino group (C3 and C5, though C5 is already substituted with a methyl group). Steric hindrance from the bulky isopropyl group might also influence the regiochemical outcome, potentially favoring substitution at the less hindered ortho position. A molecular electron density theory analysis on deactivated benzenes has shown that the regioselectivity is a result of the slight polarization of the ring electron density and weak repulsive steric interactions. rsc.org

Understanding and controlling both chemo- and regioselectivity are essential for the predictable and efficient synthesis of desired derivatives of the this compound scaffold.

Advanced Spectroscopic Characterization of 2 Isopropylamino 5 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a fundamental map of the molecular skeleton of 2-(Isopropylamino)-5-methylbenzoic acid.

The ¹H NMR spectrum would reveal distinct signals for each unique proton environment. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.5-8.0 ppm), with their splitting patterns (multiplicity) indicating their coupling relationships with neighboring protons. The single proton of the secondary amine (N-H) would likely appear as a broad singlet, its chemical shift being sensitive to solvent and concentration. The methine proton (-CH) of the isopropyl group would be a multiplet due to coupling with the six equivalent methyl protons, which in turn would appear as a doublet further upfield. The methyl group attached to the benzene ring would present as a sharp singlet.

The ¹³C NMR spectrum provides information on the carbon framework. docbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ ~170 ppm). docbrown.info The aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atoms of the isopropyl group and the methyl group on the ring would be found in the upfield, aliphatic region of the spectrum. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
COOH 10-13 (broad s) ~172
Aromatic C-H (3 positions) 6.5 - 8.0 (m) 115 - 145
Aromatic C-NH - ~148
Aromatic C-COOH - ~120
Aromatic C-CH₃ - ~138
Aromatic C (quaternary) - 118-140
NH 4-6 (broad s) -
Isopropyl CH 3.5 - 4.5 (septet) ~45
Isopropyl CH₃ 1.2 - 1.4 (d) ~22
Ring CH₃ 2.2 - 2.5 (s) ~20

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure. scribd.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H coupling networks. sdsu.edu For this compound, COSY would show cross-peaks connecting the methine proton of the isopropyl group to its adjacent methyl protons. It would also reveal correlations between adjacent aromatic protons, helping to confirm their positions on the benzene ring. slideshare.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. columbia.edu Each CH, CH₂, and CH₃ group produces a cross-peak, linking the proton signal to the carbon signal. columbia.edu This allows for the definitive assignment of each protonated carbon in the molecule, such as linking the isopropyl methyl protons to their corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary (non-protonated) carbons. youtube.com For instance, HMBC would show a correlation from the protons of the ring-attached methyl group to the quaternary aromatic carbon it is bonded to, as well as to the adjacent aromatic CH carbons. Correlations from the N-H proton could help assign the carbons near the amino group. columbia.eduyoutube.com

Dynamic NMR Studies (for conformational analysis)

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. nih.gov In this compound, a key dynamic process is the rotation around the C-N bond connecting the isopropylamino group to the benzene ring.

Due to steric hindrance from the adjacent carboxylic acid group, this rotation may be restricted. At low temperatures, this rotation could become slow enough on the NMR timescale for the two methyl groups of the isopropyl moiety to become chemically non-equivalent, resulting in two distinct signals instead of a single doublet in the ¹H NMR spectrum. unibas.it By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the activation energy (rotational barrier) for this conformational process. unibas.it Such studies provide valuable insight into the molecule's preferred conformation and steric properties.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.gov

Vibrational Band Assignment and Functional Group Identification

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

The most prominent feature in the IR spectrum is typically the very broad absorption band for the O-H stretching of the carboxylic acid, which appears in the 3300-2500 cm⁻¹ region. docbrown.info This broadening is a classic indicator of strong hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine would likely appear as a sharper band around 3400-3300 cm⁻¹. The C-H stretching vibrations from the aromatic ring and the aliphatic isopropyl and methyl groups are expected between 3100 cm⁻¹ and 2850 cm⁻¹.

A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is expected around 1700-1680 cm⁻¹. scielo.br Its exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer. Aromatic C=C ring stretching vibrations typically produce a series of bands in the 1600-1450 cm⁻¹ region. ijtsrd.com

Table 2: Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 2500 O-H stretch (broad) Carboxylic Acid (H-bonded)
3400 - 3300 N-H stretch Secondary Amine
3100 - 3000 C-H stretch Aromatic
2980 - 2850 C-H stretch Aliphatic (Isopropyl, Methyl)
1700 - 1680 C=O stretch Carboxylic Acid
1610 - 1450 C=C stretch Aromatic Ring
1320 - 1210 C-O stretch Carboxylic Acid
960 - 900 O-H bend (out-of-plane) Carboxylic Acid

Note: These are predicted band positions. The relative intensities in IR and Raman spectra can differ based on the change in dipole moment and polarizability for a given vibration, respectively.

Hydrogen Bonding Network Analysis through IR Spectroscopy

IR spectroscopy is exceptionally sensitive to hydrogen bonding. nku.edu In the solid state, benzoic acids typically form cyclic dimers through hydrogen bonds between their carboxylic acid groups. researchgate.net This strong interaction is responsible for the significant broadening of the O-H stretching band and a shift of the C=O stretching band to a lower frequency compared to the monomeric form. rsc.orgunibe.ch

The presence of the 2-(isopropylamino) group introduces additional possibilities for hydrogen bonding. An intramolecular hydrogen bond could form between the carboxylic acid's hydroxyl proton and the nitrogen of the amino group, or between the amino proton and the carbonyl oxygen. Intermolecularly, the N-H group can act as a hydrogen bond donor, and the nitrogen atom can act as an acceptor, leading to more complex hydrogen-bonded networks beyond the simple carboxylic acid dimer. nku.edu

By carefully analyzing the positions and shapes of the O-H, N-H, and C=O bands, often with variable temperature or concentration studies, the specific nature of the hydrogen bonding network in this compound can be determined. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to study the electronic transitions within a molecule. For this compound, the primary chromophores are the substituted benzene ring and the carboxyl group. The absorption of UV-Vis radiation excites electrons from lower energy molecular orbitals to higher energy ones. The UV spectrum of benzoic acid derivatives typically displays characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.

The benzene ring gives rise to intense absorption bands, typically referred to as the E- and B-bands, which result from π→π* transitions within the aromatic system. The presence of substituents on the benzene ring—the carboxyl group (-COOH), the isopropylamino group (-NHCH(CH₃)₂), and the methyl group (-CH₃)—can cause a shift in the absorption maxima (λ_max) and an increase in the molar absorptivity (ε). These substituents act as auxochromes, modifying the absorption characteristics of the primary benzene chromophore.

The carboxyl and amino groups also possess non-bonding electrons (n-electrons) which can undergo n→π* transitions. These transitions are typically of lower intensity compared to π→π* transitions. In polar solvents, the position of these absorption bands can be influenced by solvent-solute interactions. For instance, benzoic acid derivatives in aqueous solutions show shifts in their absorption maxima depending on the pH, which affects the protonation state of the carboxyl and amino groups.

The electronic absorption spectra for compounds with similar functional groups are generally assigned to specific electronic transitions. The key electronic transitions expected for this compound are detailed in the table below.

Electronic TransitionChromophoreTypical Wavelength (nm)Characteristics
π→π* (E-band)Benzene Ring~200-220High intensity, associated with the excitation of π-electrons in the aromatic system.
π→π* (B-band)Benzene Ring~250-290Lower intensity than the E-band, characteristic of the benzenoid system, often showing fine structure.
n→πCarboxyl Group~280-320Low intensity, involves excitation of a non-bonding electron from the oxygen atom to an anti-bonding π orbital.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This high mass accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₁₁H₁₅NO₂. To confirm this formula, the experimentally measured monoisotopic mass is compared against the theoretically calculated exact mass. The theoretical mass is calculated using the most abundant isotopes of each element. Any significant deviation between the measured and theoretical mass would suggest an incorrect formula assignment. Fourier transform instruments, such as Orbitrap and Fourier transform ion cyclotron resonance (FTICR) mass spectrometers, are commonly used to achieve the ultra-high resolution required for this type of analysis.

The process involves ionizing the molecule, typically using a soft ionization technique like electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The high-resolution analyzer then separates these ions based on their precise m/z values. The exceptional mass accuracy, often in the low parts-per-million (ppm) range, provides strong evidence for the molecular formula.

Below is a table illustrating the calculation of the theoretical exact mass for the protonated molecule of this compound and a hypothetical experimental result.

Element/MoleculeExact Mass (Da)QuantityTotal Mass (Da)
Carbon (¹²C)12.00000011132.000000
Hydrogen (¹H)1.0078251616.125200
Nitrogen (¹⁴N)14.003074114.003074
Oxygen (¹⁶O)15.994915231.989830
Theoretical [M+H]⁺ 194.117504
Hypothetical HRMS Result 194.1174
Mass Error (ppm) -0.5

**4.5. Circular

Based on a thorough search of available scientific literature and chemical databases, specific experimental data for the crystallographic and solid-state properties of this compound is not publicly available. Detailed research findings, such as single-crystal X-ray diffraction (SXRD) data, powder X-ray diffraction (PXRD) patterns, and thermal analysis (DSC/TGA) curves for this particular compound, have not been published in the accessible resources.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the outline. An article written without this specific data would be hypothetical and would not meet the requirements for thorough and scientifically accurate content based on detailed research findings.

Theoretical and Computational Chemistry Studies of 2 Isopropylamino 5 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and geometric structure of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are fundamental to this process.

Electronic Structure Elucidation (DFT, Ab Initio)

A comprehensive search of scientific databases and computational chemistry literature yielded no specific studies detailing the electronic structure elucidation of 2-(Isopropylamino)-5-methylbenzoic acid using DFT or Ab Initio methods. Such studies would typically provide insights into molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and molecular electrostatic potential, which are key to understanding the molecule's reactivity. nih.gov

Conformational Analysis and Energy Landscapes

There are no published reports on the conformational analysis or the potential energy landscape of this compound. This type of analysis is critical for identifying the most stable three-dimensional shapes (conformers) of a molecule and the energy barriers between them. mdpi.complos.orgarxiv.org Understanding the preferred conformation is essential as it dictates how the molecule interacts with its environment, including biological targets.

Spectroscopic Property Prediction and Validation

Computational methods are often used to predict spectroscopic properties like NMR (Nuclear Magnetic Resonance), IR (Infrared), and UV-Vis (Ultraviolet-Visible) spectra. mpg.denih.govmdpi.com These theoretical spectra can be compared with experimental data to validate the calculated structure of a molecule. No studies were found that present predicted or validated spectroscopic data for this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior in various environments.

Conformational Dynamics in Solution and at Interfaces

No literature is available that describes molecular dynamics simulations of this compound to study its conformational dynamics in solution or at interfaces. These simulations would reveal how the molecule behaves in different solvents (e.g., water or lipids), how its structure fluctuates, and its stability over time, which are important factors for applications like drug delivery. rsc.orgresearchgate.net

Ligand-Protein Interaction Modeling (e.g., molecular docking, binding affinity prediction)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comajchem-a.com It is commonly used to predict the binding mode and affinity of a small molecule ligand to a protein target. Despite the utility of these methods in drug discovery, no molecular docking or binding affinity prediction studies specifically involving this compound have been published. Such research would be necessary to identify potential biological targets and estimate the strength of the interaction. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in elucidating the structure-activity relationships (SAR) of N-substituted benzoic acid derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed to understand how molecular structure influences biological activity. For analogues of this compound, these studies have highlighted the importance of various molecular descriptors.

QSAR studies on related 2-aminobenzoic acid derivatives have revealed correlations between biological activity and specific molecular properties. researchgate.net For instance, in a study on a series of 2-amino benzoic acid derivatives, descriptors such as the Lowest Unoccupied Molecular Orbital (LUMO) energy, a valence third-order molecular connectivity index (3χv), and the Wiener topological index (W) were found to be significant for antimicrobial activity. researchgate.net These descriptors provide insights into the electronic, topological, and steric properties of the molecules that govern their interactions with biological targets.

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a protein target. For analogues like 2-(oxalylamino) benzoic acid, molecular docking has been used to investigate their binding conformations within the active sites of enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.gov Such studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding and subsequent biological effect. The insights gained from these docking studies can guide the design of more potent and selective inhibitors. nih.gov

The general SAR for N-aryl anthranilic acid derivatives, often referred to as fenamates, indicates that the substitution pattern on both the anthranilic acid ring and the N-aryl ring can significantly impact activity. pharmacy180.com While substitution on the anthranilic acid ring generally reduces activity, substitutions on the N-aryl ring can lead to varied outcomes depending on the assay. pharmacy180.com For instance, in some anti-inflammatory assays, a 3'-substitution on the N-aryl ring is preferred. pharmacy180.com Furthermore, the NH group of the anthranilic acid is considered essential for activity, as its replacement with other functionalities often leads to a significant reduction in biological effect. pharmacy180.com

A summary of computational methods and key descriptors used in SAR studies of related benzoic acid derivatives is presented in the table below.

Computational MethodKey Descriptors/Information GainedReference
QSAR LUMO energy, molecular connectivity indices, Wiener topological index researchgate.net
Molecular Docking Binding conformation, binding affinity, key amino acid interactions nih.gov
General SAR Importance of NH group, effect of substitution on both aromatic rings pharmacy180.com

Cheminformatics and Data Analysis for Related Analogues

Cheminformatics and data analysis play a crucial role in the systematic exploration of chemical space and the identification of novel compounds with desired properties. For analogues of this compound, these approaches can be used to build predictive models and to understand the broader landscape of structure-activity relationships.

The development of large libraries of anthranilic acid derivatives allows for a comprehensive assessment of SAR through cheminformatic tools. ijpsjournal.com These libraries can be computationally screened against various biological targets to identify potential hits. Furthermore, the data generated from high-throughput screening can be analyzed using machine learning algorithms to build predictive QSAR models.

Different chemometric tools, such as factor analysis-based multiple linear regressions (FA-MLR), principal component regression analysis (PCRA), and genetic algorithm-partial least squares (GA-PLS), have been applied to develop QSAR models for anthranilic acid sulfonamide derivatives. sums.ac.ir These models help in identifying the most influential molecular descriptors for a particular biological activity. For example, a GA-PLS analysis indicated that topological, constitutional, and geometrical parameters were the most significant for methionine aminopeptidase-2 inhibitory activity. sums.ac.ir

The table below summarizes various cheminformatic approaches and their applications in the study of anthranilic acid analogues.

Cheminformatics ApproachApplicationKey Findings/OutcomesReference
QSAR Modeling Predicting biological activity of new compoundsIdentification of key molecular descriptors (e.g., topological, electronic) correlated with activity. researchgate.netsums.ac.ir
Molecular Docking Virtual screening and binding mode analysisPrediction of ligand-protein interactions and binding affinities to guide lead optimization. nih.gov
Large Library Analysis Holistic assessment of SARFacilitates the rational design of more potent and selective therapeutic agents. ijpsjournal.com

Coordination Chemistry of 2 Isopropylamino 5 Methylbenzoic Acid As a Ligand

Metal Ion Binding Affinity and Selectivity Studies

There is no available scientific literature detailing the metal ion binding affinity or selectivity of 2-(Isopropylamino)-5-methylbenzoic acid. Studies on related aminobenzoic acid derivatives suggest that the presence of both a carboxylic acid group and an amino group allows for chelation with metal ions. However, without experimental data, the specific binding constants, thermodynamic parameters, and selectivity for different metal ions for this compound remain unknown.

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis and characterization of metal complexes involving this compound as a ligand have been reported in the reviewed literature. General methods for the synthesis of metal-amino acid complexes often involve the reaction of a metal salt with the ligand in a suitable solvent. scirp.org Characterization would typically involve techniques such as infrared (IR) spectroscopy to observe the coordination of the carboxylate and amino groups, elemental analysis, and single-crystal X-ray diffraction to determine the precise structure. nih.gov However, no such specific data exists for complexes of this compound.

Mononuclear and Polynuclear Complexes

There is no information available to determine whether this compound forms mononuclear or polynuclear complexes with metal ions. The formation of such complexes is dependent on the ligand-to-metal ratio, the coordination preferences of the metal ion, and the reaction conditions.

Structural Diversity of Coordination Compounds

The structural diversity of coordination compounds formed with this compound is an uninvestigated area. Related ligands, such as 5-substituted isophthalic acids, are known to form a variety of coordination polymers with diverse network topologies. mdpi.com The steric bulk of the isopropyl group and the electronic effects of the methyl group on the benzoic acid backbone could potentially lead to unique structural motifs, but this is purely speculative without experimental evidence.

Electronic and Magnetic Properties of Metal Complexes

No studies on the electronic and magnetic properties of metal complexes with this compound were found. The electronic properties, often studied by UV-Vis spectroscopy, would provide insight into the d-orbital splitting of the metal center upon coordination. Magnetic susceptibility measurements would reveal the magnetic behavior (paramagnetism, diamagnetism, etc.) of the complexes, which is dependent on the metal ion and its oxidation state. mdpi.comunimi.it

Catalytic Applications of Metal-2-(Isopropylamino)-5-methylbenzoic Acid Complexes (Excluding Drug/Medicine Applications)

There are no reported catalytic applications for metal complexes of this compound in organic transformations.

Exploration in Organic Transformations

The potential of metal complexes derived from this compound as catalysts in organic reactions remains unexplored. While complexes of other N-substituted anthranilic acid derivatives have shown catalytic activity, for example in Chan-Lam coupling reactions, no such research has been extended to this specific ligand.

Role of Ligand Structure in Catalytic Activity

The catalytic efficacy of metal complexes is intricately linked to the structural characteristics of their coordinating ligands. For ligands derived from aminobenzoic acids, such as this compound, both electronic and steric factors associated with the ligand's architecture play a pivotal role in determining the catalytic activity and selectivity of the resulting metal complex. The specific arrangement and nature of substituent groups on the aromatic ring and the amino moiety can significantly influence the coordination environment of the metal center, thereby modulating its reactivity in catalytic cycles.

The electronic properties of the this compound ligand are primarily governed by the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, as well as the methyl substituent on the benzene (B151609) ring. The N-isopropyl group, being an alkyl substituent, is generally considered electron-donating through an inductive effect. This donation of electron density to the nitrogen atom can, in turn, enhance the electron-donating ability of the amino group towards the coordinated metal center. An increase in electron density at the metal can influence its redox potential and its ability to participate in key catalytic steps such as oxidative addition and reductive elimination. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ancillary ligands is crucial for the efficiency of the catalytic cycle.

Steric hindrance is another critical factor dictated by the ligand structure. The isopropyl group attached to the nitrogen atom is bulkier than a simple methyl or ethyl group. This steric bulk in the vicinity of the metal's coordination sphere can have several consequences. It can influence the coordination number and geometry of the resulting metal complex, potentially creating a specific spatial arrangement that favors certain reaction pathways over others. For example, sterically demanding ligands can promote reductive elimination steps in catalytic cycles and can also be instrumental in achieving high levels of selectivity in asymmetric catalysis by creating a chiral pocket around the metal center. In reactions such as the Suzuki-Miyaura cross-coupling, the steric properties of the ligands are known to have a significant impact on the catalytic activity.

The interplay between these steric and electronic effects is complex and often synergistic. The bulky isopropyl group can enforce a particular coordination geometry that, in conjunction with the electronic push from the methyl and isopropyl groups, fine-tunes the reactivity of the metal center for a specific catalytic transformation. While specific catalytic data for this compound is not extensively documented in publicly available literature, the principles of ligand design in catalysis suggest that its unique combination of moderate steric bulk and electron-donating substituents would make its metal complexes potentially interesting candidates for various catalytic applications, including cross-coupling and C-H activation reactions. The precise impact, however, would be highly dependent on the nature of the metal center and the specific reaction conditions.

Mechanistic Investigations of Molecular Interactions of 2 Isopropylamino 5 Methylbenzoic Acid Analogues Excluding Pharmacological Applications

Enzyme Inhibition Mechanism Studies (In Vitro Biochemical Assays)

In vitro biochemical assays are fundamental in determining the ability of a compound to inhibit the activity of a specific enzyme. These studies are crucial for understanding the mechanism by which a molecule exerts its effects at a molecular level.

Interaction with Specific Enzyme Active Sites

The initial step in characterizing an enzyme inhibitor is to identify its target enzyme and understand how it interacts with the enzyme's active site. The active site is a specific region of the enzyme where the substrate binds and the catalytic reaction occurs. For a compound like 2-(isopropylamino)-5-methylbenzoic acid, researchers would first hypothesize potential enzyme targets based on its chemical structure.

Techniques such as fluorescence spectroscopy, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can be used to confirm binding to the enzyme. X-ray crystallography or cryo-electron microscopy (cryo-EM) of the enzyme-inhibitor complex can provide high-resolution structural data, revealing the precise orientation of the inhibitor within the active site and the specific amino acid residues involved in the interaction. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Kinetic Analysis of Inhibition

Once binding to the active site is confirmed, kinetic studies are performed to determine the mode of inhibition. This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor. The data is then plotted using methods such as the Lineweaver-Burk plot to determine the type of inhibition.

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This increases the apparent Michaelis constant (K_m) of the enzyme, but the maximum velocity (V_max) remains unchanged.

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. In this case, the K_m remains the same, but the V_max is lowered.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both K_m and V_max.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both K_m and V_max.

The inhibition constant (K_i) is a quantitative measure of the inhibitor's potency and is determined from these kinetic analyses. A lower K_i value indicates a more potent inhibitor.

Protein-Ligand Binding Studies (In Vitro and In Silico)

These studies focus on characterizing the binding affinity and thermodynamics of the interaction between a compound (ligand) and its target protein.

Characterization of Binding Sites and Modes

As mentioned previously, experimental techniques like X-ray crystallography and NMR spectroscopy are powerful tools for determining the three-dimensional structure of a protein-ligand complex. This allows for the precise identification of the binding site and the specific molecular interactions that stabilize the complex.

In silico methods, such as molecular docking, are computational techniques used to predict the preferred binding orientation of a ligand to a protein. These simulations can provide valuable insights into the binding mode and can be used to screen large libraries of compounds for potential binders. Molecular dynamics (MD) simulations can further be used to study the dynamic behavior of the protein-ligand complex over time, providing information on the stability of the interaction.

Influence of Structural Modifications on Binding

To understand the relationship between the chemical structure of a compound and its binding affinity, medicinal chemists synthesize and test a series of analogues with systematic structural modifications. For this compound, this could involve altering the isopropyl group, the methyl group, or the positions of the substituents on the benzoic acid ring.

By comparing the binding affinities of these analogues, a structure-activity relationship (SAR) can be established. This information is critical for optimizing the lead compound to improve its potency and selectivity. For example, replacing the isopropyl group with other alkyl groups could reveal the importance of steric bulk and hydrophobicity in that region of the binding pocket.

Molecular Recognition Principles Governing Interactions with Biological Macromolecules

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The principles governing these interactions are fundamental to all biological processes. The binding of a ligand like this compound to a protein is a classic example of molecular recognition.

The key forces involved in molecular recognition include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another electronegative atom. The carboxylic acid and the secondary amine groups of the target compound are potential hydrogen bond donors and acceptors.

Hydrophobic Interactions: These are driven by the tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous environment. The isopropyl and methyl groups of the compound would likely participate in hydrophobic interactions within a nonpolar pocket of the protein.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules.

Electrostatic Interactions: These occur between charged or polar groups. The carboxylate group of the benzoic acid could form salt bridges with positively charged amino acid residues like lysine (B10760008) or arginine.

The specificity of a protein-ligand interaction is determined by the geometric and chemical complementarity between the ligand and the binding site. A high degree of complementarity results in a strong and specific interaction. Understanding these molecular recognition principles is essential for the rational design of new molecules with desired biological activities.

Structure-Interaction Relationships (SIR) of Analogues

The molecular architecture of this compound and its analogues plays a crucial role in dictating their non-covalent interactions, which in turn governs their crystal packing, solid-state properties, and behavior in various chemical systems. Structure-interaction relationship (SIR) studies in this context focus on how systematic modifications to the chemical structure influence the nature and strength of these molecular interactions, specifically excluding pharmacological effects. Key interactions for this class of compounds include hydrogen bonding and van der Waals forces, which are sensitive to changes in steric hindrance and electronic properties of the substituents.

The fundamental structure of these analogues consists of a benzoic acid core with an amino group at the 2-position and a methyl group at the 5-position. The SIR primarily revolves around alterations to the N-alkyl substituent on the amino group. Variations in the size, branching, and nature of this alkyl group directly impact the steric environment around the nitrogen atom and the carboxylic acid group. These modifications can influence the formation and geometry of both intramolecular and intermolecular hydrogen bonds.

For instance, an intramolecular hydrogen bond can form between the amine proton (N-H) and the carbonyl oxygen of the carboxylic acid group. The strength and prevalence of this interaction are dependent on the conformation of the N-alkyl group. As the steric bulk of the N-alkyl group increases (e.g., from methyl to ethyl to isopropyl), it can enforce a molecular conformation that either favors or disfavors this intramolecular hydrogen bond.

Intermolecular interactions are critical for the supramolecular assembly of these molecules in the solid state. The carboxylic acid moieties of benzoic acid derivatives commonly form robust centrosymmetric dimers via O-H···O hydrogen bonds. The stability and geometry of these dimers can be influenced by the N-alkyl substituent. A bulkier substituent like an isopropyl group may sterically hinder the optimal alignment for dimerization, potentially leading to alternative hydrogen-bonding motifs or less dense crystal packing.

Computational methods, such as Density Functional Theory (DFT), and experimental techniques like X-ray crystallography and Fourier-transform infrared (FT-IR) spectroscopy, are instrumental in elucidating these relationships. DFT calculations can predict optimized molecular geometries and the energies of different conformations and intermolecular complexes. X-ray crystallography provides precise data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. FT-IR spectroscopy can offer insights into hydrogen bonding by observing shifts in the stretching frequencies of the N-H and O-H bonds.

The following tables summarize hypothetical data derived from computational and experimental studies on a series of N-alkyl-5-methylanthranilic acid analogues, illustrating the structure-interaction relationships.

Table 1: Influence of N-Alkyl Substituent on Hydrogen Bond Parameters
Analogue (N-Substituent)Intramolecular N-H···O Bond Length (Å)Intermolecular O-H···O Bond Length (Å)FT-IR ν(N-H) (cm⁻¹)FT-IR ν(O-H) (cm⁻¹)
Methyl2.152.6533502550
Ethyl2.182.6833452560
Isopropyl2.252.7233402575

Future Research Directions and Unexplored Avenues

Design and Synthesis of Advanced Multi-Functional Analogues

The core structure of 2-(Isopropylamino)-5-methylbenzoic acid offers a versatile scaffold for the design and synthesis of advanced multi-functional analogues. Future research could focus on introducing additional functional groups to impart novel properties. For instance, the incorporation of photoactive moieties could lead to the development of light-responsive materials. Similarly, the introduction of specific binding sites could enable the creation of targeted therapeutic agents or highly selective sensors.

The synthesis of N-aryl anthranilic acids is often achieved through methods like the Ullmann condensation, which involves the reaction of a 2-halobenzoic acid with an aryl amine. scielo.br A key area for future exploration is the development of more efficient and versatile synthetic routes to create a diverse library of analogues. This could involve leveraging modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which has been successfully used for the synthesis of N-aryl anthranilic acid derivatives. acs.org Research into one-pot synthesis methodologies would also be highly valuable, streamlining the production of complex analogues and reducing waste.

Novel Applications in Material Science and Chemical Sensing (Non-Biological)

While much of the research on anthranilic acid derivatives has centered on their biological activity, there is a significant opportunity to explore their application in material science and non-biological chemical sensing. The ability of the carboxylic acid and secondary amine groups to coordinate with metal ions suggests that this compound could serve as a ligand for the formation of novel metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials could exhibit interesting properties such as porosity, luminescence, or catalytic activity, making them suitable for applications in gas storage, separation, or heterogeneous catalysis.

Furthermore, the aromatic structure of the molecule can be functionalized to create sensitive and selective chemical sensors. By attaching chromophores or fluorophores, analogues of this compound could be designed to exhibit a detectable change in their optical properties upon binding to specific analytes. This could lead to the development of new sensors for environmental monitoring, industrial process control, or the detection of hazardous materials.

Development of Green Chemistry Approaches for Synthesis

Traditional methods for synthesizing N-aryl anthranilic acids, such as the Ullmann condensation, often require harsh reaction conditions, long reaction times, and the use of copper catalysts, which can have environmental drawbacks. scielo.brijpsonline.com A critical future research direction is the development of green chemistry approaches for the synthesis of this compound and its analogues.

One promising avenue is the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields for the synthesis of novel N-aryl anthranilic acids. scielo.br Another green approach is the exploration of alternative, more environmentally benign catalysts and solvent systems. For example, the use of deep eutectic solvents (DES) in conjunction with microwave irradiation has been successfully applied to the synthesis of quinazolinones from anthranilic acid, demonstrating a greener synthetic route. tandfonline.com Research into catalyst-free or solvent-free reaction conditions would represent a significant advancement in the sustainable production of this class of compounds.

Advanced Characterization Techniques for Complex Systems

As more complex analogues and materials based on this compound are developed, the need for advanced characterization techniques becomes paramount. While standard techniques such as NMR, IR, and mass spectrometry are essential for confirming the structure of new compounds, a deeper understanding of their properties and behavior in complex systems will require more sophisticated methods. researchgate.net

For instance, in the context of metal complexes, techniques like X-ray crystallography are invaluable for determining the precise coordination geometry and packing in the solid state. colab.wsnih.gov Thermogravimetric analysis (TGA) can provide crucial information about the thermal stability and the presence of solvent or water molecules within the complexes. nih.gov For materials applications, techniques such as scanning electron microscopy (SEM) and transmission electron microscopy (TEM) will be necessary to characterize morphology and nanostructure. Furthermore, advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy, could be employed to study the photophysical properties of functionalized analogues.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the discovery and optimization of new compounds based on the this compound scaffold. These computational tools can be employed to predict the properties of virtual compounds, thereby guiding synthetic efforts towards molecules with desired characteristics. easpublisher.commdpi.com

The application of AI/ML is not limited to property prediction. These techniques can also be used to optimize synthetic routes, predict reaction outcomes, and even guide the discovery of materials with specific properties. As the volume of chemical data continues to grow, the role of AI and machine learning in the design and development of new molecules and materials will become increasingly indispensable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Isopropylamino)-5-methylbenzoic acid, and how can reaction conditions be optimized for lab-scale production?

  • Methodology :

  • Step 1 : Start with 2-amino-5-methylbenzoic acid. React with isopropylamine via amidation in the presence of a coupling agent (e.g., EDC/HCl) to introduce the isopropylamino group .
  • Step 2 : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
  • Step 3 : Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound, and how should they be applied?

  • Key Techniques :

  • 1H/13C NMR : Confirm proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and carbon backbone .
  • IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 222) and fragmentation patterns .

Q. What purification strategies are recommended to achieve >95% purity for this compound?

  • Approach :

  • Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to isolate impurities .
  • For crystalline products, optimize solvent systems (e.g., methanol/water) to enhance crystal lattice formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

  • Strategies :

  • Cross-validate data using orthogonal techniques (e.g., compare NMR with X-ray crystallography for structural confirmation) .
  • Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to isolate variables affecting yield .

Q. What mechanistic insights exist for the role of the isopropylamino group in modulating biological activity?

  • Findings :

  • The isopropylamino group enhances lipophilicity, improving membrane permeability in in vitro assays (e.g., cytotoxicity studies against cancer cell lines) .
  • Substitution with bulkier alkyl groups may sterically hinder target binding, as shown in structure-activity relationship (SAR) studies .

Q. How does this compound function as an intermediate in multi-step syntheses?

  • Applications :

  • Serves as a precursor for quinazolinone derivatives (e.g., anticancer agents via condensation with heterocyclic aldehydes) .
  • Used in peptide coupling reactions to introduce aromatic carboxylic acid moieties into drug candidates .

Q. What experimental designs are recommended to investigate stability under varying pH and temperature conditions?

  • Protocol :

  • pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C suggests thermal robustness) .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental studies on this compound?

  • Integration :

  • Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with reactivity .
  • Perform molecular docking to simulate interactions with biological targets (e.g., enzymes or receptors) and guide SAR optimization .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Isopropylamino)-5-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Isopropylamino)-5-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.